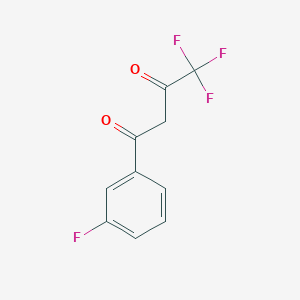

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIDAUJLHWEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655690 | |

| Record name | 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-58-8 | |

| Record name | 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Aryl Trifluorobutane-1,3-diones: A Technical Guide Focused on the 3-Fluoro Isomer

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. While a specific CAS Number for the 3-fluoro isomer is not prominently listed in major chemical databases, indicating its status as a potentially novel or specialized research compound, its chemical characteristics, synthesis, and applications can be thoroughly understood through the lens of its well-documented structural analogs. This document synthesizes established principles and field-proven insights to offer a comprehensive resource for professionals engaged in advanced chemical research.

Introduction: The Strategic Value of Fluorinated β-Diketones

Fluorine's integration into molecular structures is a cornerstone of modern drug discovery.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Properties such as metabolic stability, lipophilicity, and binding affinity can be significantly enhanced through strategic fluorination.

The class of aryl-4,4,4-trifluorobutane-1,3-diones, including the subject of this guide, embodies this principle. These molecules serve as versatile building blocks, primarily due to the reactive nature of the β-diketone moiety and the potent electronic effects of the trifluoromethyl (-CF₃) group. They are critical intermediates in the synthesis of various heterocyclic compounds, most notably pyrazoles, which form the core of several therapeutic agents. A prime example is the role of a related compound, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 720-94-5), as a key precursor to the COX-2 inhibitor Celecoxib.[2][3]

The focus of this guide, 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, introduces a second strategic fluorine atom onto the phenyl ring. This meta-substitution is anticipated to further modulate the molecule's electronic distribution and conformational preferences, offering a unique tool for researchers designing next-generation pharmaceuticals and functional materials.

Physicochemical and Structural Characteristics

While experimental data for the 3-fluoro isomer is scarce, we can extrapolate its properties from well-characterized analogs.

Table 1: Comparison of Physicochemical Properties of Related Aryl Trifluorobutane-1,3-diones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 326-06-7 | C₁₀H₇F₃O₂ | 216.16 | 38-40 |

| 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | 582-65-0 | C₁₀H₆F₄O₂ | 234.15 | Not specified (solid form) |

| 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | 18931-60-7 | C₁₀H₆ClF₃O₂ | 250.60 | Not specified |

| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | 18931-61-8 | C₁₀H₆BrF₃O₂ | 295.05 | Not specified (solid form) |

| 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | Not Available | C₁₀H₆F₄O₂ | 234.15 | Predicted to be a low-melting solid |

Data compiled from various sources.[4][5][6][7][8]

The introduction of the 3-fluoro substituent is not expected to dramatically alter the core physical state but will influence properties such as polarity, solubility, and crystal packing. Like its analogs, the compound exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being predominant due to the formation of a stable intramolecular hydrogen bond.

Core Synthesis Pathway: The Claisen Condensation

The most established and industrially viable method for synthesizing aryl-β-diketones is the Claisen condensation .[2][9] This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the synthesis of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, the logical precursors are 3'-fluoroacetophenone and an ethyl trifluoroacetate.

Experimental Protocol: Generalized Claisen Condensation

Objective: To synthesize 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Materials:

-

3'-Fluoroacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or Sodium hydride)

-

Anhydrous Ethanol (or other suitable solvent like THF)

-

Hydrochloric acid (1M solution)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

-

Base Preparation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a slurry of sodium hydride in an anhydrous solvent can be used.

-

Ketone Addition: To the cooled base solution, 3'-fluoroacetophenone (1.0 equivalent) is added dropwise, maintaining the temperature.

-

Acylation: Ethyl trifluoroacetate (1.05-1.2 equivalents) is then added to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and poured onto a mixture of crushed ice and 1M HCl. This protonates the enolate to form the desired β-diketone.

-

Isolation:

-

If a precipitate forms, it is collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the aqueous mixture is extracted with ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous sulfate salt, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Figure 1. Generalized workflow for the Claisen condensation synthesis.

Applications in Drug Discovery and Materials Science

The primary utility of this class of compounds is as a synthetic intermediate. The two carbonyl groups provide reactive sites for cyclization reactions to form various heterocycles.

A. Precursor to Pyrazole-Based Therapeutics

The reaction of a 1,3-diketone with hydrazine or a substituted hydrazine is a classical and efficient method for synthesizing pyrazoles. By using a substituted phenylhydrazine, complex diarylpyrazoles can be constructed. These structures are integral to many COX-2 inhibitors. The 3-fluoro substitution on the phenyl ring offers a new avenue for modifying the electronic and steric properties of the resulting pyrazole, potentially leading to improved selectivity, potency, or pharmacokinetic profiles.

B. Metal Chelating Agent

The β-diketone moiety is an excellent bidentate ligand for a wide range of metal ions, forming stable chelate complexes. This property is leveraged in:

-

Analytical Chemistry: For the selective extraction and quantification of metals.

-

Catalysis: As ligands for metal catalysts in various organic transformations.

-

Materials Science: In the formation of luminescent metal-organic frameworks (MOFs) or functionalized sol-gel materials.[10][11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is not available, the hazard profile can be reliably inferred from the SDS of its close analogs, such as the phenyl and 4-chlorophenyl versions.[6][12][13]

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[13]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter.

-

General Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and alcohols.[12]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Figure 2. Key safety and handling considerations workflow.

Conclusion

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione stands as a valuable, albeit less common, building block for chemical synthesis. Its strategic combination of a reactive β-diketone core, a trifluoromethyl group, and a meta-fluorinated phenyl ring provides a unique platform for developing novel pharmaceuticals and advanced materials. While direct experimental data remains limited, a robust understanding of its synthesis, properties, and handling can be achieved through the extensive knowledge base of its structural analogs. Researchers and drug development professionals can leverage the principles outlined in this guide to safely and effectively incorporate this versatile intermediate into their research and development programs.

References

- Fisher Scientific. (2025). Safety Data Sheet for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.

-

PubChem. (2025). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Borade, P. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

-

ResearchGate. (2014). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. Retrieved from [Link]

- ChemicalBook. (2021). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis.

-

PubChem. (2025). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (2025). 4,4,4-TRIFLUORO-1-(4-FLUOROPHENYL)BUTANE-1,3-DIONE.

- Preprints.org. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

- Google Patents. (2011). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

- Pharmaceutical Synthesis Blog. (2025). The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 4. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | C10H6F4O2 | CID 2771476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 18931-61-8 [sigmaaldrich.com]

- 8. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Introduction: The Strategic Value of Fluorinated β-Diketones in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone that serves as a critical building block in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to modulate a compound's physicochemical properties.[1][2] The presence of both a fluorophenyl ring and a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3]

This guide provides a comprehensive overview of the synthesis of this valuable compound, focusing on the core chemical principles, a detailed experimental protocol, and the critical parameters that influence the reaction's success. The primary synthetic route is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5]

Core Synthetic Strategy: The Crossed Claisen Condensation

The most efficient and common method for synthesizing 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is the crossed or mixed Claisen condensation. This reaction involves the base-mediated condensation of a ketone (3'-fluoroacetophenone) with an ester (ethyl trifluoroacetate).[6][7]

The reaction hinges on the careful selection of reactants to ensure a specific outcome. Here, 3'-fluoroacetophenone acts as the nucleophile precursor, as it possesses enolizable α-hydrogens. Ethyl trifluoroacetate, lacking α-hydrogens, can only function as the electrophilic acylating agent, which prevents self-condensation and simplifies the product mixture.[7] The powerful electron-withdrawing effect of the trifluoromethyl group further enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack.[6]

Causality of Reagent Selection

-

Nucleophile: 3'-Fluoroacetophenone is deprotonated at the α-carbon to form a nucleophilic enolate.

-

Electrophile: Ethyl trifluoroacetate provides the trifluoroacetyl group. Its lack of α-protons prevents it from forming an enolate, thus avoiding unwanted side products.[8]

-

Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[9][10] The base must be strong enough to deprotonate the ketone, initiating the reaction. A stoichiometric amount of base is required because the final β-diketone product is highly acidic and will be deprotonated by the base, driving the reaction equilibrium toward the products.[5]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are crucial to prevent the quenching of the highly reactive enolate intermediate.[6][11]

Reaction Mechanism: A Step-by-Step Analysis

The Claisen condensation proceeds through a well-established multi-step mechanism:

-

Enolate Formation: The strong base removes an acidic α-proton from 3'-fluoroacetophenone, creating a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.

-

Alkoxide Elimination: This intermediate collapses, eliminating an ethoxide ion (a good leaving group) to form the β-diketone.[12]

-

Irreversible Deprotonation (Driving Force): The methylene protons flanked by the two carbonyl groups in the newly formed β-diketone are significantly more acidic than the α-protons of the starting ketone. The ethoxide ion generated in the previous step rapidly deprotonates the β-diketone. This final, irreversible acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[8][13]

-

Acidic Workup: A final protonation step, typically involving the addition of aqueous acid, neutralizes the reaction mixture and yields the final 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione product.[5]

Caption: Figure 1: Reaction Mechanism of the Claisen Condensation.

Experimental Protocol: A Validated Workflow

This protocol is a representative procedure for the synthesis of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione based on established methods for analogous compounds.[9][10]

Materials and Reagents:

-

3'-Fluoroacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Ethanol (if preparing NaOEt in situ) or Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Base Addition: To the flask, add anhydrous solvent (e.g., 15 mL of ethanol per 1.0 equivalent of ketone). If using sodium metal to prepare fresh sodium ethoxide, add the sodium (1.67 eq.) in small pieces to the absolute ethanol and allow it to react completely.[9] If using sodium hydride, add the NaH (1.5 eq.) to anhydrous THF.

-

Nucleophile Addition: Add 3'-fluoroacetophenone (1.0 eq.) to the base solution/suspension and stir for 5-10 minutes.

-

Electrophile Addition: Add ethyl trifluoroacetate (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes. Control the rate of addition to manage any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and 1M HCl solution.[9] This step protonates the diketone enolate and neutralizes any remaining base.

-

Extraction: If a precipitate forms, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[9]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Figure 2: Experimental Workflow for Synthesis.

Quantitative Analysis: Optimizing Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical variables that must be optimized.

| Parameter | Condition 1 | Condition 2 | Rationale & Expected Outcome |

| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | LDA is a stronger, more sterically hindered base, often leading to faster and cleaner enolate formation, potentially increasing yields, especially with less reactive ketones.[11] |

| Solvent | Ethanol (EtOH) | Tetrahydrofuran (THF) | THF is an aprotic solvent that does not have acidic protons, preventing side reactions with the base and enolate. It is preferred for bases like NaH and LDA.[11] |

| Temperature | Reflux (~78°C for EtOH) | -78°C to Room Temp | Low temperatures used with very strong bases like LDA help to control the reaction, minimize side products, and improve selectivity.[11] |

| Yield | Good to Excellent | Often Excellent | Stronger bases and aprotic solvents typically provide higher yields by ensuring complete enolate formation and minimizing side reactions.[7] |

Conclusion: A Versatile Synthesis for a Key Intermediate

The Claisen condensation provides a robust and reliable pathway for the synthesis of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. A thorough understanding of the reaction mechanism, particularly the role of the base in driving the reaction to completion, is paramount for success. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can achieve high yields of this valuable fluorinated intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable.

- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH.

- Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | The Journal of Organic Chemistry - ACS Public

- Claisen condens

- Claisen Condens

- Claisen Condens

- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione - PubChem.

- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction.

- Claisen Condensation: Mechanism & Examples | NROChemistry.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - ChemicalBook.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- - the NIST WebBook.

- An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters - Benchchem.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13 C NMR - ChemicalBook.

- The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical Synthesis.

- (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl)

- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | Sigma-Aldrich.

- 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 - ChemicalBook.

- Fluorine in drug discovery: Role, design and case studies.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.

- 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione - PubChem - NIH.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione IUPAC name

An In-Depth Technical Guide to 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest to the pharmaceutical industry. We delve into its fundamental physicochemical properties, with a particular focus on the pronounced keto-enol tautomerism driven by the electron-withdrawing trifluoromethyl group. The guide details a robust and widely adopted synthetic methodology—the Claisen condensation—providing a step-by-step protocol for its laboratory-scale preparation. Furthermore, we explore the compound's key chemical reactivity, emphasizing its role as a critical building block in the synthesis of heterocyclic compounds. The primary application of this molecule as a key intermediate in the manufacturing of specific cyclooxygenase-2 (COX-2) inhibitors, such as the veterinary drug Mavacoxib, is examined in detail. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction: The Strategic Role of Fluorinated β-Diketones

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved drug efficacy and safety.[1]

The β-diketone motif is another privileged scaffold in chemical synthesis. Characterized by two carbonyl groups separated by a methylene carbon, these compounds exhibit crucial keto-enol tautomerism and possess acidic α-protons, making them versatile nucleophiles.[2][3] Their ability to act as bidentate ligands to form stable metal chelates is also widely exploited in catalysis and materials science.[4]

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione merges these two powerful concepts. The trifluoromethyl (-CF₃) group dramatically influences the electronic properties of the diketone, while the 3-fluorophenyl ring provides an additional site for modulating biological interactions. This combination makes it an exceptionally valuable precursor for complex molecular targets, most notably in the development of anti-inflammatory drugs.

Core Properties and Structural Identification

Accurate identification is paramount for any chemical entity used in research and development. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | Internal Naming Convention |

| Synonym | 4,4,4-Trifluoro-1-(3-fluorophenyl)-1,3-butanedione | |

| CAS Number | 23975-58-8 | |

| Molecular Formula | C₁₀H₆F₄O₂ | Inferred from Structure |

| Molecular Weight | 234.15 g/mol | |

| Physical Form | Solid (typical for related compounds) | [4][5] |

Keto-Enol Tautomerism: The Influence of the Trifluoromethyl Group

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. For 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, this equilibrium is overwhelmingly shifted towards the enol form. The powerful electron-withdrawing nature of the -CF₃ group increases the acidity of the adjacent carbonyl carbon and the methylene protons, stabilizing the conjugated enol structure through intramolecular hydrogen bonding. NMR analysis of analogous compounds confirms that the enol tautomer is the predominant form (>98%) in solution.[6]

Caption: Keto-enol tautomerism, heavily favoring the stable, conjugated enol form.

Synthesis: The Claisen Condensation Protocol

The most efficient and widely used method for synthesizing trifluoromethyl-substituted β-diketones is the Claisen condensation.[7][8] This reaction involves the acylation of a ketone enolate with an ester. In this specific case, the enolate of 3'-fluoroacetophenone serves as the nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate. The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is more acidic than the starting ketone.

Causality of Experimental Choices

-

Base Selection: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to quantitatively generate the ketone enolate without competing side reactions.[7][8] Sodium ethoxide, often prepared in situ from sodium metal and absolute ethanol, is a common and cost-effective choice.[7]

-

Solvent: Anhydrous solvents such as ethanol (when using NaOEt) or ethers like THF (when using NaH) are critical to prevent quenching of the base and enolate.

-

Reaction Conditions: Refluxing is typically employed to ensure the reaction proceeds at a reasonable rate.[7]

-

Work-up: The reaction is quenched by pouring it into an acidic aqueous solution. This protonates the diketone enolate, causing the product to precipitate, which provides an initial, efficient purification step.

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[6][7][8]

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is charged with absolute ethanol (15 mL per 10 mmol of ketone).

-

Base Formation: Sodium metal (1.67 equivalents) is carefully added in small pieces to the ethanol and allowed to react completely to form sodium ethoxide.

-

Nucleophile Addition: 3'-Fluoroacetophenone (1.0 equivalent) is added to the solution of sodium ethoxide. The mixture is stirred for 5-10 minutes.

-

Acylation: Ethyl trifluoroacetate (1.07 equivalents) is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench & Isolation: After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing ice (25 g) and 1M HCl (25 mL).

-

Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. If a precipitate does not form, the product is extracted with ethyl acetate (3 x 15 mL), the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Caption: Synthetic pathway to a COX-2 inhibitor scaffold from the title compound.

Analytical Characterization Profile

For researchers synthesizing or using this compound, a reference for its analytical data is crucial for verification. The following table provides expected values based on its structure and data from closely related analogues.

| Technique | Expected Observations |

| ¹H NMR | - ~6.4-6.6 ppm (s, 1H): Enolic vinyl proton (-CO-CH=C(OH)-).- ~7.2-7.9 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring.- ~14-15 ppm (br s, 1H): Highly deshielded enolic hydroxyl proton, often broad. |

| ¹³C NMR | - ~92 ppm: Methylene/vinyl carbon between carbonyls.- ~115-135 ppm: Aromatic carbons, showing C-F coupling.- ~117 ppm (q, ¹JCF ≈ 285 Hz): Trifluoromethyl carbon.- ~178 ppm (q, ²JCF ≈ 36 Hz): Carbonyl carbon adjacent to the -CF₃ group.- ~186 ppm: Carbonyl carbon adjacent to the phenyl ring. |

| ¹⁹F NMR | - ~ -77 ppm (s, 3F): Singlet for the -CF₃ group.- ~ -110 to -114 ppm (s, 1F): Singlet for the aromatic fluorine. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 233.02 |

Conclusion and Future Outlook

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione stands as a testament to the power of fluorine chemistry in modern drug development. Its synthesis is straightforward via the Claisen condensation, and its unique electronic properties, governed by two distinct fluorine environments, make it an ideal precursor for complex heterocyclic targets. Its established role in the synthesis of COX-2 inhibitors like Mavacoxib highlights its industrial relevance.

Future research may explore the use of this versatile intermediate in other therapeutic areas or in the field of materials science, where related fluorinated β-diketones have shown promise as ligands for creating highly luminescent metal complexes and functionalized materials. [4][6]As synthetic methodologies continue to advance, the applications for well-designed, fluorinated building blocks like this one will undoubtedly continue to expand.

References

-

Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

-

Fokin, A. A., & Gusev, D. G. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

-

Reddy, V. G., et al. (2022). Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines. Organic Letters, 24(2), 548-553. Available at: [Link]

-

ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. Available at: [Link]

-

Sloop, J. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molbank. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Pharmaffiliates. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

PubChem. (n.d.). 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Available at: [Link]

-

Apicule. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No: 582-65-0). Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,4,4-三氟-1-苯基-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

This guide provides an in-depth analysis of the expected spectroscopic data for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific isomer are not widely published, this document leverages extensive data from structurally similar analogs to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and analyze this molecule.

Introduction: The Significance of Spectroscopic Analysis

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione belongs to the class of β-diketones, which are valuable intermediates in organic synthesis. The presence of both a trifluoromethyl group and a fluorinated phenyl ring imparts unique electronic properties, making it a key building block for various applications, including the synthesis of pharmaceuticals and advanced materials. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound. This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of similar β-diketones is often achieved through a Claisen condensation reaction between a substituted acetophenone and a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.[1]

Molecular Structure and Tautomerism

A crucial aspect to consider is the keto-enol tautomerism inherent to β-diketones. The equilibrium between the diketo and enol forms will significantly influence the spectroscopic data, particularly in NMR. The enol form is often stabilized by intramolecular hydrogen bonding.

Diagram 1: Keto-Enol Tautomerism

Caption: Equilibrium between the diketo and enol forms of a β-diketone.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The presence of both keto and enol forms in solution will likely result in two sets of signals.

Expected Chemical Shifts (δ) and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| CH₂ (keto) | ~ 4.0 | Singlet | Methylene protons in the diketo form |

| CH (enol) | ~ 6.5 | Singlet | Vinylic proton in the enol form |

| OH (enol) | ~ 13-16 | Broad Singlet | Enolic proton, deshielded by hydrogen bonding |

| Aromatic-H | ~ 7.2 - 8.0 | Multiplets | Protons on the 3-fluorophenyl ring |

Rationale behind the Assignments:

-

The methylene protons of the diketo form are adjacent to two carbonyl groups, leading to a downfield shift to around 4.0 ppm.

-

The vinylic proton of the enol form is part of a conjugated system, appearing further downfield at approximately 6.5 ppm.

-

The enolic hydroxyl proton is significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, resulting in a broad signal at a very high chemical shift.

-

The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at the C3 position will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the chemical shifts of the attached and nearby carbons.

Expected Chemical Shifts (δ):

| Carbon | Expected Chemical Shift (ppm) | Assignment |

| C=O (keto) | ~ 195 (Ar-C=O), ~ 185 (CF₃-C=O) | Carbonyl carbons in the diketo form |

| C=O (enol) | ~ 180 (Ar-C=O), ~ 175 (CF₃-C=O) | Carbonyl carbons in the enol form |

| CH₂ (keto) | ~ 58 | Methylene carbon in the diketo form |

| CH (enol) | ~ 95 | Vinylic carbon in the enol form |

| CF₃ | ~ 118 (quartet) | Trifluoromethyl carbon |

| Aromatic-C | ~ 115 - 165 | Carbons of the 3-fluorophenyl ring |

| C-F (Aromatic) | ~ 162 (doublet) | Carbon directly attached to fluorine |

Key Insights from the Spectrum:

-

The carbonyl carbons will appear significantly downfield. The carbon adjacent to the trifluoromethyl group will likely be a quartet due to coupling with the three fluorine atoms.

-

The trifluoromethyl carbon itself will also be a quartet with a large coupling constant (¹JCF).

-

The aromatic carbons will show splitting due to coupling with the fluorine atom on the ring. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range.[2] We expect to see two distinct signals in the ¹⁹F NMR spectrum.

Expected Chemical Shifts (δ):

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| CF₃ | ~ -78 | Singlet | Trifluoromethyl group |

| Ar-F | ~ -113 | Multiplet | Fluorine on the phenyl ring |

Interpretation:

-

The trifluoromethyl group typically appears around -70 to -80 ppm relative to CFCl₃.

-

The chemical shift of the aromatic fluorine will be influenced by its position on the ring and the electronic nature of the diketone substituent. The observed multiplicity will be due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The keto-enol tautomerism will be evident here as well.

Expected Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3200-2500 (broad) | O-H stretch | Enolic hydroxyl |

| ~ 1720 | C=O stretch | Diketo form |

| ~ 1610 | C=O stretch (conjugated) | Enol form |

| ~ 1580 | C=C stretch | Enol form |

| ~ 1300-1100 | C-F stretch | CF₃ and Ar-F |

Experimental Protocol for IR Spectroscopy:

A common technique for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal after use.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

| Ion | m/z (exact mass) |

| [M]⁺ | 234.0304 |

Fragmentation Analysis:

The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage of the C-C bonds within the diketone chain.

Diagram 2: Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. By understanding the expected NMR, IR, and MS data based on the analysis of analogous compounds, researchers can confidently approach the synthesis and characterization of this and other related fluorinated β-diketones. The principles and methodologies outlined here serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

-

PubChem. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

-

Protheragen. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

-

SpectraBase. 1-phenyl-4,4,4-trifluoro-1,3-butanedione - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Stability of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the β-diketone moiety, coupled with the presence of electron-withdrawing fluorine substituents, necessitates a thorough understanding of its degradation pathways under various stress conditions. This document outlines the theoretical underpinnings of its stability, focusing on the critical role of keto-enol tautomerism. Detailed, field-proven protocols for conducting forced degradation studies (hydrolytic, oxidative, photolytic, and thermal) are presented, offering a practical framework for researchers. Furthermore, a robust starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is provided to ensure accurate quantification and separation of the parent compound from its potential degradants. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently assess and manage the stability of this important chemical entity.

Introduction: The Significance of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of drug development. A comprehensive stability profile ensures the safety, efficacy, and quality of the final drug product throughout its shelf life. For complex molecules such as 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, understanding its intrinsic stability and potential degradation pathways is paramount. This knowledge informs critical decisions regarding formulation development, packaging, storage conditions, and regulatory submissions. Forced degradation studies, or stress testing, are an indispensable tool in this process, providing insights into the likely degradation products that may form under various environmental conditions.[1][2][3]

This guide will delve into the specific stability considerations for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a molecule whose chemical behavior is dictated by the interplay of its aromatic ring, β-diketone functionality, and trifluoromethyl group.

Core Chemistry: Keto-Enol Tautomerism and its Influence on Stability

A fundamental aspect governing the reactivity and stability of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. In non-polar solvents, β-diketones predominantly exist in the enol form, stabilized by an intramolecular hydrogen bond. The presence of the strongly electron-withdrawing trifluoromethyl group further influences this equilibrium.

Caption: Keto-Enol Tautomerism of β-Diketones.

The enol form is generally more susceptible to certain degradation pathways, such as oxidation, while the keto form can be more prone to nucleophilic attack at the carbonyl carbons. Understanding the predominant tautomeric form under specific conditions is therefore crucial for predicting and interpreting degradation results.

Forced Degradation Studies: A Practical Workflow

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the intrinsic stability of the molecule. The following sections provide detailed protocols for subjecting 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione to various stress conditions as mandated by regulatory guidelines.[1][3] A target degradation of 5-20% is generally considered optimal for these studies.[1]

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules. For β-diketones, this can involve cleavage of the carbon-carbon bond between the carbonyl groups.

3.1.1. Acidic Hydrolysis

-

Protocol:

-

Prepare a stock solution of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

3.1.2. Basic Hydrolysis

-

Protocol:

-

Prepare a stock solution of the compound as described in section 3.1.1.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature (25°C) for 8 hours. Due to the higher reactivity under basic conditions, a lower temperature and shorter duration are recommended initially.

-

At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

-

Analyze the samples by HPLC.

-

3.1.3. Neutral Hydrolysis

-

Protocol:

-

Prepare a stock solution of the compound as described in section 3.1.1.

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 48 hours.

-

At appropriate time points, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.

-

Oxidative Degradation

Oxidative degradation can lead to a variety of products, including the formation of α-hydroxy-β-dicarbonyl compounds or cleavage of the diketone moiety.[4]

-

Protocol:

-

Prepare a stock solution of the compound as described in section 3.1.1.

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw aliquots, dilute with the mobile phase, and analyze immediately by HPLC.

-

A control sample (compound in solvent without hydrogen peroxide) should be run in parallel.

-

Photolytic Degradation

Photodegradation studies assess the impact of light on the stability of the compound. For aromatic ketones, this can involve photoisomerization or fragmentation.

-

Protocol:

-

Prepare two sets of solutions of the compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 0.1 mg/mL in transparent vials.

-

Wrap one set of vials in aluminum foil to serve as dark controls.

-

Expose both sets of vials to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

At appropriate time points, withdraw samples from both the exposed and dark control vials, dilute if necessary, and analyze by HPLC.

-

Thermal Degradation

Thermal degradation studies evaluate the stability of the compound at elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in a calibrated oven at 70°C for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

-

A control sample should be stored at the recommended storage temperature.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. The method must be able to separate the parent peak from all potential degradant peaks.

Proposed Starting HPLC Method

Based on the structure of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a reversed-phase HPLC method is recommended.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 90-40% B; 35-40 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Rationale for Method Selection:

-

C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

-

Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of the enolic form, leading to better peak shape and reproducibility.

-

Acetonitrile: A common organic modifier in reversed-phase HPLC that offers good selectivity for many compounds.

-

Gradient Elution: Necessary to ensure the elution of both the parent compound and any potential degradation products which may have a wide range of polarities.

-

UV Detection: The aromatic ring in the molecule allows for sensitive detection in the UV range. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Degradation Pathways

Based on the chemical structure of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione and the known reactivity of β-diketones, several degradation pathways can be postulated.

Sources

solubility of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione in organic solvents

An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents. Key discussions include the influence of molecular structure, keto-enol tautomerism, and solvent properties on solubility. Detailed, step-by-step protocols for solubility determination are provided, underpinned by a self-validating system of experimental design. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Significance of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione belongs to the class of fluorinated β-diketones, which are pivotal building blocks in organic synthesis. The presence of both a fluorinated phenyl ring and a trifluoromethyl group imparts unique electronic and physicochemical properties to the molecule. These characteristics are increasingly exploited in the design of novel pharmaceuticals and advanced materials. For instance, analogous β-diketone structures are crucial intermediates in the synthesis of drugs like Celecoxib.[1][2] A thorough understanding of the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The introduction of fluorine can significantly influence properties like pKa, membrane permeability, and metabolic pathways in drug candidates.[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] Several factors influence the solubility of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione.[5]

Molecular Structure and Intermolecular Forces

The structure of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione features several key functional groups that dictate its interaction with organic solvents:

-

Fluorinated Phenyl Group: The 3-fluorophenyl group introduces polarity and can participate in dipole-dipole interactions and weak hydrogen bonding.

-

Trifluoromethyl Group (-CF3): This highly electronegative group contributes to the molecule's overall polarity and can engage in dipole-dipole interactions. The introduction of fluorinated substituents can sometimes lead to increased solubility.[6]

-

β-Diketone Moiety: The two carbonyl groups are strong hydrogen bond acceptors. This moiety can also exist in equilibrium between the keto and enol forms, a phenomenon that is highly solvent-dependent.[7]

The interplay of these forces determines the solubility in different classes of solvents. For instance, polar aprotic solvents are expected to be effective due to their ability to engage in dipole-dipole interactions, while protic solvents can also act as hydrogen bond donors to the carbonyl oxygens.

Keto-Enol Tautomerism and its Impact on Solubility

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. This equilibrium is significantly influenced by the polarity of the solvent.[7][8][9] In nonpolar solvents, the intramolecularly hydrogen-bonded enol form often predominates, which can reduce the number of available sites for intermolecular hydrogen bonding with the solvent, potentially lowering solubility. Conversely, in more polar solvents, the keto form may be more favored, allowing for stronger intermolecular interactions with the solvent and enhancing solubility.

Caption: Keto-enol tautomerism of a β-diketone.

Predicted and Reported Solubility of Analogous Compounds

| Compound | Reported Solubility | Reference |

| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | Chloroform (Sparingly), Methanol (Slightly) | [10] |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Soluble in ethanol, ether, and petroleum ether | [11] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Off-white crystalline solid | [12] |

| 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | No explicit solubility data found | [13] |

Based on this data for analogous compounds, it is anticipated that 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione will exhibit good solubility in moderately polar to polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. This protocol is designed to be a self-validating system.

Materials and Apparatus

-

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (solute)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

To a series of vials, add a pre-weighed excess amount of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. The excess is crucial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.[4]

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is generally temperature-dependent.[5][14] Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Use high-purity materials for accurate results.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test different time points to ensure equilibrium has been achieved.

-

pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. While less critical for many organic solvents, it can be a factor in protic solvents.

Conclusion

This technical guide provides a comprehensive overview of the . By understanding the underlying theoretical principles and following the detailed experimental protocol, researchers can accurately determine the solubility of this important compound. This knowledge is crucial for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development in medicinal chemistry and materials science.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5. (2025, September 11). ChemicalBook.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. (n.d.). PubChem.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2025, August 5). ResearchGate.

- 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. (n.d.). PubChem.

- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). National Institutes of Health.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022, November 15). PMC.

- Solubility of Organic Compounds. (2023, August 31).

- The factors that influence solubility in perfluoroalkane solvents. (n.d.). Request PDF.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). ResearchGate.

- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.

- Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). MDPI.

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021, March 20).

- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (n.d.). ChemBK.

- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018, December 27). NIH.

- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No: 582-65-0). (n.d.). apicule.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2025, October 15).

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.).

Sources

- 1. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | C11H9F3O2 | CID 15772021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Key Motif in Medicinal Chemistry

This guide provides an in-depth technical overview of the synthesis, crystallization, and structural analysis of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between molecular architecture and physicochemical properties, which is paramount for modern medicinal chemistry. We will explore the causality behind experimental choices, from initial synthesis to high-resolution crystal structure determination, providing a framework for understanding this important class of fluorinated compounds.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][3] The 1,3-dione moiety, particularly when flanked by a trifluoromethyl group, is a versatile chelating agent and a valuable synthon for creating more complex heterocyclic systems. The title compound, 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, combines these features, making it a molecule of significant interest for the development of novel therapeutics. Understanding its three-dimensional structure is crucial for predicting its interactions with biological targets and for guiding structure-activity relationship (SAR) studies.

Synthesis and Crystallization: From Reagents to High-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The methodologies outlined below are based on established protocols for similar fluorinated β-diketones.[4][5][6]

Synthesis via Claisen Condensation

A common and effective method for synthesizing β-diketones is the Claisen condensation.[4] This reaction involves the acylation of a ketone with an ester in the presence of a strong base.

Experimental Protocol:

-

Preparation of the Alkoxide Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is cautiously added to absolute ethanol to generate sodium ethoxide in situ.

-

Addition of the Ketone: To the freshly prepared sodium ethoxide solution, 3'-fluoroacetophenone is added dropwise.

-

Acylation: Ethyl trifluoroacetate is then added to the reaction mixture, which is subsequently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and poured into a solution of dilute hydrochloric acid and ice. The resulting precipitate is collected by filtration. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the title compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] The goal is to obtain crystals that are of sufficient size and quality, free from defects.

Experimental Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.

-

Alternative Method (Solvent Diffusion): Alternatively, the compound can be dissolved in a good solvent (e.g., dichloromethane), and this solution can be layered with a poor solvent in which the compound is less soluble (e.g., methanol or hexane). Diffusion of the poor solvent into the good solvent will slowly decrease the solubility of the compound, promoting crystallization. A similar compound, 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, has been successfully crystallized from a dichloromethane/methanol mixture.[9]

Structural Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[7][10][11] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[11]

Principles and Workflow

The process involves mounting a suitable crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and collecting the diffraction data.[7][8] The positions and intensities of the diffracted beams are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.[12]

Diagram of the X-ray Crystallography Workflow:

Caption: General workflow for crystal structure determination.

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure for 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is not publicly available, we can infer its likely structural features by examining the closely related compound, 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione .[9]

Key Crystallographic Data for the Analogue Compound:

| Parameter | Value |

| Chemical Formula | C₁₀H₅F₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.393(4) |

| b (Å) | 13.433(5) |

| c (Å) | 12.877(5) |

| β (°) | 112.49(2) |

| Volume (ų) | 1980.7(13) |

| Z | 8 |

Data sourced from the study on 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.[9]

In the crystal structure of this analogue, the molecules are linked into chains through weak C—H···O hydrogen bonds.[9] It is highly probable that 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione will exhibit similar intermolecular interactions. The presence of the fluorine atoms on the phenyl ring and the trifluoromethyl group will likely lead to a complex network of weak interactions, including C—H···O, C—H···F, and potentially F···F contacts, which will govern the overall crystal packing.

Implications for Drug Development

A detailed understanding of the crystal structure of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione would provide invaluable insights for drug development:

-

Conformational Analysis: The solid-state conformation of the molecule, including the torsion angles between the phenyl ring and the dione moiety, can inform the design of conformationally constrained analogues with improved binding affinity.

-

Pharmacophore Modeling: The precise three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and electrostatic features, is essential for building accurate pharmacophore models.

-

Structure-Based Drug Design: If the target protein structure is known, the crystal structure of the ligand can be used for docking studies to predict binding modes and guide the design of more potent inhibitors.

-